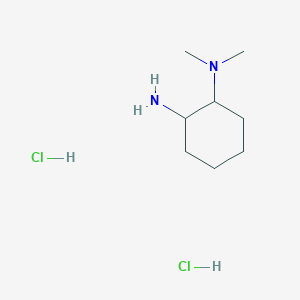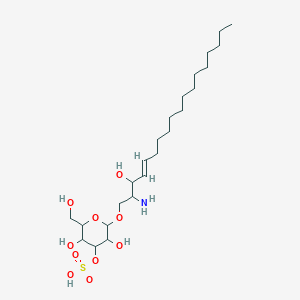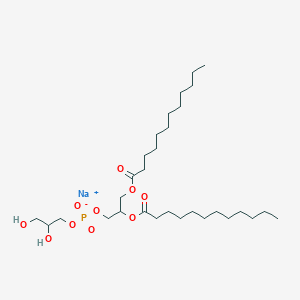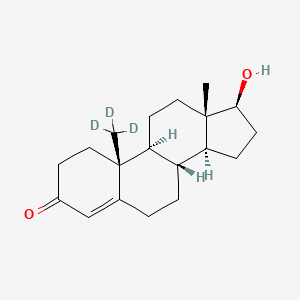
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and both amino groups are further methylated. This compound is often used as a ligand in various chemical reactions due to its ability to stabilize transition metal complexes.
Mechanism of Action
Target of Action
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, also known as 2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride, is primarily used as a ligand in organic synthesis reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound acts as a catalyst to promote various reactions.
Mode of Action
The compound interacts with its targets by promoting N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The presence of the dimethylamino groups in the cyclohexane ring structure of the compound likely facilitates these reactions.
Biochemical Pathways
The compound is involved in copper-catalyzed C-N coupling reactions . These reactions are crucial in the synthesis of various organic compounds. For instance, it can be used in the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides .
Result of Action
The primary result of the compound’s action is the facilitation of specific organic synthesis reactions. By acting as a ligand and promoting N-alkenylation and N-alkylation reactions, it enables the formation of new organic compounds .
Biochemical Analysis
Biochemical Properties
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride acts as a ligand in biochemical reactions, facilitating the formation of various products through copper-catalyzed C-N coupling reactions . It interacts with enzymes such as copper(I) iodide, promoting the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, N-arylpyridones from 2-substituted pyridines and aryl halides, and N-aryl amines from amines and aryl iodides or aryl bromides . These interactions are crucial for the compound’s role in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes and proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are essential for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand in catalytic reactions. It binds to copper ions, facilitating the formation of reactive intermediates that promote the desired chemical transformations . This binding interaction is critical for the compound’s ability to catalyze N-alkenylation and N-alkylation reactions, leading to the synthesis of various biochemical products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in promoting N-alkenylation and N-alkylation reactions highlights its importance in biochemical synthesis and metabolic regulation. Understanding these pathways is vital for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function. Studying the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and ensuring targeted delivery.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:
Cyclohexane-1,2-diamine Synthesis: The starting material, cyclohexane-1,2-diamine, can be synthesized through the hydrogenation of o-phenylenediamine.
Methylation: The cyclohexane-1,2-diamine is then methylated using formaldehyde and formic acid in a reductive amination process to yield N1,N1-dimethylcyclohexane-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves the reaction of N1,N1-dimethylcyclohexane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves continuous flow reactors for the hydrogenation and methylation steps, followed by crystallization to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
N-alkylation and N-alkenylation: It acts as a ligand in copper-catalyzed C-N coupling reactions.
Substitution Reactions: It can participate in substitution reactions with halides to form N-aryl amines and N-aryl pyridones.
Common Reagents and Conditions
Copper Catalysts: Used in C-N coupling reactions.
Aryl Halides: React with the compound to form N-aryl derivatives.
Vinyl Bromides: Used in the synthesis of vinylsulfoximines.
Major Products
N-aryl amines: Formed from reactions with aryl iodides or bromides.
N-aryl pyridones: Obtained via reactions with substituted pyridines.
Vinylsulfoximines: Synthesized from NH sulfoximes and vinyl bromides.
Scientific Research Applications
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a stabilizer for transition metal complexes in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N′-Dimethyl-1,2-cyclohexanediamine
Uniqueness
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJVMZDYSWJIIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)



